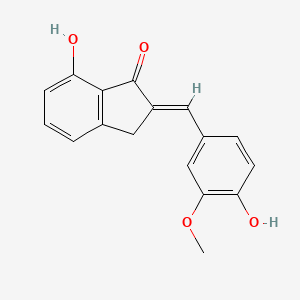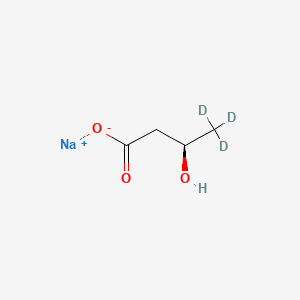
(R)-3-Hydroxybutanoic acid-d3 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Hydroxybutanoic acid-d3 (sodium) is a deuterated form of ®-3-Hydroxybutanoic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its stability and unique properties. It is a sodium salt form, which enhances its solubility in water, making it easier to handle in various experimental setups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxybutanoic acid-d3 (sodium) typically involves the deuteration of ®-3-Hydroxybutanoic acid. This can be achieved through a series of chemical reactions where deuterium is introduced into the molecule. One common method involves the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of ®-3-Hydroxybutanoic acid-d3 (sodium) often involves large-scale chemical synthesis using deuterated water (D2O) and other deuterated compounds. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
®-3-Hydroxybutanoic acid-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-3-Hydroxybutanoic acid-d3 (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the production of deuterated drugs and other specialized chemicals.
Mechanism of Action
The mechanism of action of ®-3-Hydroxybutanoic acid-d3 (sodium) involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The deuterium atoms in the compound provide a unique advantage in tracing and studying these pathways due to their stability and distinguishable mass from hydrogen.
Comparison with Similar Compounds
Similar Compounds
®-3-Hydroxybutanoic acid: The non-deuterated form of the compound.
(S)-3-Hydroxybutanoic acid: The enantiomer of ®-3-Hydroxybutanoic acid.
3-Hydroxybutanoic acid methyl ester: An esterified form of the compound.
Uniqueness
®-3-Hydroxybutanoic acid-d3 (sodium) is unique due to the presence of deuterium, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate tracking of metabolic processes is essential.
Properties
Molecular Formula |
C4H7NaO3 |
|---|---|
Molecular Weight |
129.10 g/mol |
IUPAC Name |
sodium;(3R)-4,4,4-trideuterio-3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1D3; |
InChI Key |
NBPUSGBJDWCHKC-RNMJLPGSSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](CC(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


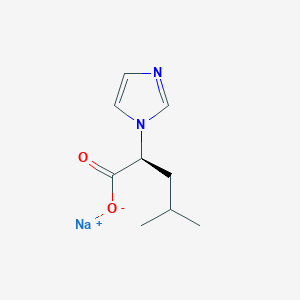
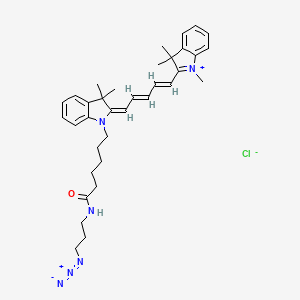

![3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B12394745.png)
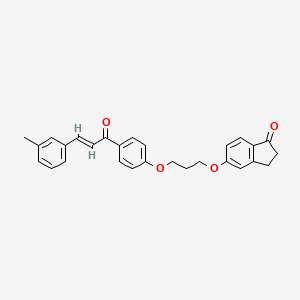


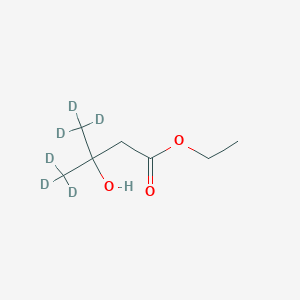
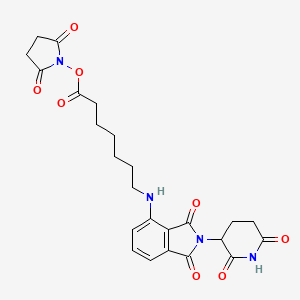
![azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12394790.png)
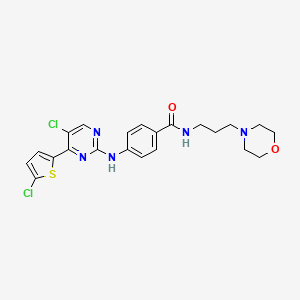
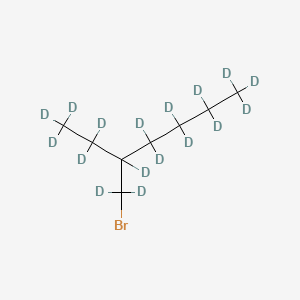
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
